molecular formula C19H29N3O5S B2731486 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872975-79-6

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No.: B2731486
CAS No.: 872975-79-6
M. Wt: 411.52
InChI Key: DAMKCCWKDRPSLZ-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound contains a mesitylsulfonyl group, an oxazinan ring, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the reaction of mesitylsulfonyl chloride with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-propyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-5-7-20-18(23)19(24)21-12-16-22(8-6-9-27-16)28(25,26)17-14(3)10-13(2)11-15(17)4/h10-11,16H,5-9,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMKCCWKDRPSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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